Product packaging for Mebenil(Cat. No.:CAS No. 7055-03-0)

Mebenil

Cat. No.: B1215633
CAS No.: 7055-03-0
M. Wt: 211.26 g/mol
InChI Key: MZNCVTCEYXDDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mebenil (CAS 7055-03-0) is a benzanilide fungicide that is now obsolete but retains value for historical and comparative agricultural research. It was previously used to control a range of fungal pathogens in cereals and seed potatoes, including rots ( Basidiomycetes spp.), rusts ( Puccinia spp.), and blights ( Rhizoctonia spp.) . Its primary mechanism of action is classified as a Succinate Dehydrogenase Inhibitor (SDHI) by the Fungicide Resistance Action Committee (FRAC), placing it in Group 7 . This means it disrupts cellular energy production in fungi by inhibiting a key enzyme in the mitochondrial respiratory chain. This compound is a small molecule with the chemical formula C₁₄H₁₃NO and an average molecular weight of 211.264 g/mol . It is also known by synonyms such as 2-methylbenzanilide and o-toluanilide . This product is strictly for research applications and is not approved for agricultural or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO B1215633 Mebenil CAS No. 7055-03-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11-7-5-6-10-13(11)14(16)15-12-8-3-2-4-9-12/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNCVTCEYXDDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042116
Record name Mebenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7055-03-0
Record name Mebenil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7055-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mebenil [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007055030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mebenil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14728
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mebenil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mebenil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mebenil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mebenil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.577
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEBENIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8MA40FMWG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical and Research Context of 2 Methylbenzanilide Mebenil

Early Discovery and Classification within Systemic Fungicides

The era of modern systemic fungicides began around the late 1960s. wur.nleagri.org Mebenil emerged during this period and was classified as a systemic fungicide. Systemic fungicides are characterized by their ability to be absorbed by the plant and translocated through its vascular system, offering protection to new growth and potentially eradicating existing infections. wur.nleagri.org this compound belongs to the benzanilide (B160483) group of fungicides. herts.ac.uknih.govscribd.comslideshare.net This group is also referred to by various names such as carboxamides or anilides. scribd.com Early research identified this compound as effective against certain fungal species, particularly those belonging to Basidiomycotina and Rhizoctonia solani. scribd.com It was noted for its effectiveness against yellow rust on wheat and barley (Puccinia striiformis) and brown rust on barley (Puccinia hordei), as well as having direct fungitoxic activity against Sclerotium rolfsii and Rhizoctonia. scribd.com

Evolution of Research Focus: From Early Applications to Mechanistic Understanding

Initial research into this compound likely focused on its efficacy against specific plant diseases and its systemic properties. The development of systemic fungicides spurred research into their mechanisms of action, as these compounds generally act at specific sites within the fungal cell, inhibiting a single metabolic function, unlike older, multi-site fungicides. wur.nlwur.nl The study of resistance development in fungal populations also became crucial with the advent of site-specific systemic fungicides, as resistance can arise more readily compared to broad-spectrum compounds. wur.nl Understanding the biochemical mechanism of action became important, and this compound, along with other carboxamides like carboxin (B1668433) and oxycarboxin (B166467), was identified as inhibiting succinate (B1194679) dehydrogenase activity in the citric acid cycle. wur.nl

Position within the Landscape of Succinate Dehydrogenase Inhibitor (SDHI) Research

This compound is recognized as a succinate dehydrogenase inhibitor (SDHI). herts.ac.ukepo.orggoogleapis.comresearchgate.netresearchgate.net SDHI fungicides represent a significant class of modern fungicides that specifically target Complex II (succinate-ubiquinone oxidoreductase) in the mitochondrial electron transport chain, thereby inhibiting fungal respiration and ATP production. researchgate.netacs.org While early SDHIs like carboxin were particularly active against basidiomycetes, later generations of SDHI fungicides have shown broader spectrum activity against various fungal species. researchgate.net this compound's classification as an SDHI places it within a group of fungicides that continues to be an active area of research, particularly concerning the molecular mechanisms of resistance development and the search for new, effective compounds within this class. researchgate.netresearchgate.net Research in this area involves understanding how these fungicides bind to the subunits of succinate dehydrogenase and how mutations in the genes encoding these subunits can lead to resistance. researchgate.netresearchgate.net

Elucidation of Mebenil S Mechanism of Action at the Molecular Level

Primary Target Identification: Mitochondrial Succinate (B1194679) Dehydrogenase (Complex II)

Mebenil functions as a succinate dehydrogenase inhibitor (SDHI). herts.ac.ukcabidigitallibrary.org Succinate dehydrogenase (SDH), also known as Complex II or succinate:ubiquinone oxidoreductase (SQR), is a crucial enzyme located in the inner mitochondrial membrane. cabidigitallibrary.orgndsu.eduresearchgate.netnih.gov It plays a dual role, participating in both the tricarboxylic acid (TCA) cycle by catalyzing the oxidation of succinate to fumarate (B1241708) and in the mitochondrial electron transport chain by transferring electrons from succinate to ubiquinone. ndsu.eduresearchgate.netnih.gov SDHI fungicides, including this compound, specifically target and block the ubiquinone-binding site (Q-site) within Complex II. cabidigitallibrary.orgndsu.eduresearchgate.net

Inhibition of Fungal Mycelial Respiration and Oxygen Consumption

The inhibition of succinate dehydrogenase by this compound directly impacts fungal respiration. By blocking Complex II, this compound disrupts the flow of electrons through the mitochondrial respiratory chain, which is essential for the cell to consume oxygen and produce ATP. Studies on other succinate dehydrogenase inhibitors, such as flutolanil (B150245) (another toluanilide fungicide), have shown strong inhibition of mycelial oxygen consumption in fungi like Rhizoctonia solani. tandfonline.com This indicates a similar mechanism where the inhibition of Complex II by this compound would lead to a significant reduction in fungal oxygen uptake necessary for energy production. uni.lunih.govmicropspbgmu.ru

Interference with Electron Transport Chain Functionality

This compound's binding to the ubiquinone-binding site of Complex II interferes with the transfer of electrons from the iron-sulfur clusters within Complex II to ubiquinone. ndsu.eduresearchgate.net This disruption in electron flow through the electron transport chain impairs the generation of a proton gradient across the mitochondrial membrane, which is necessary for ATP synthesis via oxidative phosphorylation. nih.gov Consequently, the energy production in fungal cells is significantly reduced, leading to impaired cellular functions and ultimately inhibiting fungal growth. researchgate.netuni.lunih.govnih.gov

Comparative Biochemical Analysis of Enzyme Susceptibility

The effectiveness of this compound and other SDHIs can vary across different fungal species and show differential toxicity towards mammalian enzymes.

Differential Effects Across Fungal Taxa (e.g., Basidiomycetes)

Early research on SDHI fungicides, including the first generation like carboxin (B1668433), indicated exceptional activity against Basidiomycetes. ndsu.eduresearchgate.net this compound, being a toluanilide fungicide, shares structural similarities with other SDHIs like flutolanil and mepronil (B1676284). tandfonline.com Studies comparing the inhibitory activity of these fungicides on the succinate dehydrogenase complex in Rhizoctonia solani (a Basidiomycete) have shown that while flutolanil was more potent, this compound and mepronil also inhibited the enzyme activity. tandfonline.com This suggests that this compound exhibits differential efficacy across fungal taxa, with a notable impact on Basidiomycetes. tandfonline.comuni.lunih.govoncology-central.commdpi.complos.orgnih.govdiva-portal.org

An example of comparative inhibitory potency against R. solani Complex II activity for related fungicides:

FungicideIC₅₀ (µM)
Flutolanil0.5
Mepronil1.4
This compound30

Note: Data derived from research comparing toluanilide fungicides. tandfonline.com

Selectivity Profile Against Mammalian Mitochondrial Enzymes in Research Models

A key aspect of the utility of fungicides targeting mitochondrial respiration is their selective toxicity towards fungal enzymes compared to mammalian counterparts. Research on related toluanilide fungicides like flutolanil has indicated that while they strongly inhibit fungal Complex II, the Complex II activity in rat liver mitochondria was significantly less sensitive. tandfonline.com This difference in enzyme susceptibility contributes to the high selectivity in antifungal action and low mammalian toxicity observed with this class of compounds. tandfonline.comuni.lunih.govoncology-central.com Although specific detailed data for this compound's selectivity against mammalian mitochondrial enzymes were not extensively found in the immediate search results, its classification as a benzanilide (B160483) fungicide and its mechanism of action as an SDHI align with the general selectivity profile observed for this class, where the structural differences between fungal and mammalian Complex II contribute to differential binding and inhibition. ndsu.eduresearchgate.netpatsnap.commdpi.com

Structure Activity Relationship Sar and Derivative Research of Benzamide Analogues

Identification of Pharmacophoric Features within the Benzamide (B126) Scaffold

The benzamide scaffold, central to Mebenil's structure, possesses key pharmacophoric features essential for its biological activity, particularly as an SDHI. The core benzamide moiety consists of a carbonyl group linking two aromatic rings (a benzoic acid part and an aniline (B41778) part). aosis.co.za Research on benzanilide (B160483) inhibitors of Complex II suggests that specific structural elements and their spatial arrangement are critical for binding to the ubiquinone pocket of the enzyme. nih.gov

While specific pharmacophore models for this compound itself are not extensively detailed in the provided sources, studies on related benzamide and anilide fungicides acting as SDHIs highlight important features. These often include a substituted aromatic ring linked to an amide linker, which is then connected to another hydrophobic tail or ring system. sci-hub.seresearchgate.net The amide functional group itself is a critical component, participating in interactions within the binding site. sci-hub.se For benzanilide inhibitors of Complex II, an ortho-substituent on the benzoate (B1203000) moiety is reported to be required for significant inhibitory activity. nih.gov this compound possesses a methyl group at this ortho position, aligning with this observation. ontosight.ainih.gov Pharmacophore exploration in other antifungal series containing benzanilide fragments also suggests the importance of specific patterns for bioactivity, often involving hydrophobic and hydrogen-bonding interactions with the target. rsc.orgresearchgate.net

Influence of Substituent Modifications on Biological Activity

Modifications to the substituents on the aromatic rings of the benzamide scaffold significantly influence the biological activity of these compounds. The nature, position, and electronic properties of these substituents can impact binding affinity to the target enzyme, as well as pharmacokinetic properties like lipophilicity and metabolic stability. ebi.ac.ukresearchgate.net

Studies on various benzamide and anilide derivatives have demonstrated structure-activity relationships where the antifungal potency is linked to the substitution pattern. For instance, research on 2,4-dihydroxythiobenzanilides showed that the strongest fungistatic activity was observed for dichloro derivatives, and their action depended on the lipophilicity and electron properties of the N-aryl moiety substitution. researchgate.net In the context of SDHI fungicides, studies on pyrazol-5-yl-benzamide derivatives indicated that substitutions at the 2-position and 4-position in the terminal benzene (B151609) ring were positive contributors to increasing activity. website-files.com

The introduction of specific groups can also influence the mode of binding or interaction with the target site. For example, in some benzamide series, the presence and position of halogen atoms or other groups on the benzamide scaffold were found to be important for affinity and selectivity towards specific protein targets. researchgate.net Similarly, the lipophilicity of benzamide derivatives, influenced by substituents, has been shown to correlate with biological activity in some cases. ebi.ac.ukgla.ac.uk

Rational Design and Synthesis Strategies for Novel Benzamide Analogues

Rational design and synthesis strategies are employed to develop novel benzamide analogues with improved properties based on SAR insights. These strategies involve modifying the core scaffold or incorporating new functionalities to enhance target interaction, improve pharmacokinetic profiles, or overcome resistance mechanisms. drugbank.comnwsuaf.edu.cngoogle.comausveg.com.au

Understanding the pharmacophoric requirements and the influence of substituents guides the design process. By identifying key interaction points with the target enzyme, chemists can design analogues predicted to bind more strongly or effectively. rsc.orggoogleapis.com Synthetic routes are then devised to construct these novel molecules. drugbank.comnwsuaf.edu.cnausveg.com.au

Bioisosteric Replacement Studies

Bioisosteric replacement is a common strategy in medicinal chemistry and agrochemistry to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. caymanchem.comresearchgate.netresearchgate.net This involves substituting a functional group or atom with another that has similar steric, electronic, and physicochemical properties. researchgate.netgoogle.com

In the context of benzamide analogues, bioisosteric replacement can be applied to the amide group itself or to substituents on the aromatic rings. For example, studies have explored replacing the amide moiety with other groups like esters, thioamides, selenoamides, sulfonamides, ureas, or triazoles to investigate their impact on activity and stability. google.commdpi.com These replacements can influence factors such as hydrogen bonding capacity, planarity, and metabolic stability. google.commdpi.com Successful bioisosteric replacements can lead to novel chemotypes with similar or enhanced potency and improved properties like pharmacokinetics or reduced toxicity. caymanchem.comresearchgate.net

Molecular Hybridization Approaches

Molecular hybridization involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. ontosight.ai This strategy aims to generate hybrid compounds that may exhibit enhanced activity, altered selectivity, multiple mechanisms of action, or improved resistance profiles compared to the parent compounds.

Computational Approaches in SAR and Chemical Design

Computational approaches play a vital role in modern SAR studies and the rational design of new chemical entities, including benzamide analogues. These methods can complement experimental studies by providing insights into molecular properties, target interactions, and predicting biological activity.

Molecular docking simulations are frequently used to predict the binding mode and affinity of benzamide analogues to their target enzymes, such as succinate (B1194679) dehydrogenase. googleapis.com This helps in understanding the key interactions (e.g., hydrogen bonding, hydrophobic interactions) that govern binding and activity. researchgate.netgoogleapis.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate chemical structure with biological activity. By analyzing a series of compounds and their measured biological activities, QSAR models can identify the structural features and physicochemical properties that are important for activity.

For benzamide analogues, QSAR studies can help to quantify the contribution of different substituents and molecular descriptors to their fungicidal activity or other biological effects. These models can then be used to predict the activity of newly designed compounds before their synthesis, thus guiding the rational design process and reducing the need for extensive experimental testing. Various statistical methods and molecular descriptors are employed in QSAR modeling to develop predictive models.

Molecular Docking Simulations for Target Interaction Studies

Molecular docking simulations are a computational technique widely employed in the study of structure-activity relationships (SAR) and the research of derivative compounds, including benzamide analogues, to predict and understand their interactions with biological targets at an atomic level. This method provides insights into the preferred binding orientation (pose) of a ligand within a receptor's active site and estimates the binding affinity openaccessjournals.comresearchgate.net. By simulating the binding process, researchers can identify potential drug candidates, analyze protein-ligand interactions, and optimize ligand structures to enhance binding characteristics openaccessjournals.com.

Studies involving benzamide derivatives have frequently utilized molecular docking to explore their inhibitory potential against various biological targets, such as enzymes and receptors mdpi.comresearchgate.netdergipark.org.trnih.govnih.govscialert.netmdpi.comnih.govpensoft.netmdpi.com. For instance, molecular docking has been applied to investigate benzamide derivatives as inhibitors of human dihydrofolate reductase (hDHFR), an enzyme relevant in various biological processes mdpi.comnih.gov. These studies have shown that the introduction of an amide bond in certain analogues can increase their affinity for hDHFR compared to unmodified compounds mdpi.comnih.gov. Docking simulations have also helped identify key residues within the enzyme's active site, such as Glu-30 and Phe-34, that interact with benzamide derivatives mdpi.comnih.gov.

Furthermore, molecular docking has been instrumental in the research of benzamide derivatives as potential antifungal agents targeting succinate dehydrogenase (SDH), a crucial enzyme in fungal respiration nih.govnih.govacs.orgacs.org. Simulations have predicted the binding modes and interactions, including hydrogen bonding and pi-pi interactions, between benzamide analogues and amino acid residues in the SDH binding site, such as ARG 43, SER 39, TRP 173, and TYR 58 nih.govacs.orgacs.org. These computational findings often complement in vitro enzymatic inhibition assays, helping to validate the proposed mechanism of action acs.orgacs.org.

Molecular docking is also applied in the search for novel anticancer agents, with studies exploring benzamide derivatives as inhibitors of targets like histone deacetylase 2 (HDAC2) and topoisomerase enzymes (Topo I and IIα) researchgate.netdergipark.org.trnih.gov. Docking simulations with HDAC2 have indicated that certain benzamide derivatives show good binding interactions with residues like Cys156, His146, and Gly154, which are important for HDAC2 inhibition researchgate.net. For topoisomerases, docking studies have suggested that some benzamide derivatives may exhibit higher affinity for Topo IIα compared to Topo I dergipark.org.tr.

The process of molecular docking typically involves selecting a protein structure from databases like the Protein Data Bank (PDB) and using software such as AutoDock Vina, Discovery Studio, or CLC Drug Discovery Workbench to perform the simulations dergipark.org.trscialert.netpensoft.netmdpi.comnwsuaf.edu.cnchemmethod.com. These tools predict the binding energy and reveal the molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target protein dergipark.org.trscialert.netpensoft.netmdpi.com. The results from docking studies, including binding scores and interaction profiles, provide valuable information for guiding the design and synthesis of novel benzamide analogues with improved target affinity and potential biological activity nih.govscialert.netpensoft.net.

In some studies, molecular docking is integrated with molecular dynamics (MD) simulations to gain a more comprehensive understanding of the protein-ligand complex stability and dynamics in a physiological environment researchgate.netpensoft.netchemmethod.comnih.govscielo.sa.cr. While docking provides a static view of the interaction, MD simulations offer insights into the time-dependent behavior and flexibility of the protein-ligand complex researchgate.netchemmethod.com.

Preclinical Research Methodologies for Investigating Mebenil and Its Analogues

In Vitro Experimental Models and Assays

In vitro studies, conducted in controlled laboratory environments outside of living organisms, are fundamental to understanding the direct effects of Mebenil and its analogues at the cellular and enzymatic levels. neuralink.com These methods utilize components such as cell cultures, tissues, or isolated enzymes. lidebiotech.comnih.gov

Fungal Culture-Based Growth Inhibition Assays for Biological Activity

Fungal culture-based growth inhibition assays are widely used to evaluate the efficacy of antifungal compounds. These assays typically involve exposing fungal spores or mycelia to varying concentrations of the test compound in a suitable growth medium. nih.gov The inhibitory effect on fungal growth is then measured. Common methods include measuring the diameter of fungal colonies on agar (B569324) plates or using microtiter plates and spectrophotometry to quantify growth in liquid cultures. nih.govfrontiersin.org The percentage of growth inhibition can be calculated by comparing the growth in the presence of the compound to that in control cultures. frontiersin.org this compound and its analogues, such as carboxin (B1668433), have been evaluated using fungal growth inhibition assays to demonstrate their fungicidal activity. googleapis.comgoogleapis.com

Isolated Enzyme Assays for Succinate (B1194679) Dehydrogenase Activity

This compound, carboxin, and oxycarboxin (B166467) are known inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. wikipedia.orgherts.ac.ukherts.ac.uknih.govherts.ac.uksigmaaldrich.com Isolated enzyme assays are employed to specifically measure the activity of SDH and assess the inhibitory potency of these compounds. These assays are often colorimetric, relying on the reduction of a tetrazolium salt or a compound like 2,6-dichlorophenol (B41786) indophenol (B113434) (DCPIP) as an electron acceptor, which results in a measurable change in absorbance. sigmaaldrich.comassaygenie.comnih.govelabscience.comwustl.edu The rate of this color change is proportional to the enzyme activity. sigmaaldrich.comassaygenie.comelabscience.com SDH activity assays can be performed using isolated mitochondria, tissue homogenates, or cell lysates. sigmaaldrich.comwustl.edu The concentration of the compound required to inhibit enzyme activity by a certain percentage (e.g., IC50) can be determined from these assays.

Cellular Assays for Metabolic Perturbations

Cellular assays are used to investigate the effects of this compound and its analogues on the metabolic processes within fungal or other relevant cells. Since these compounds target SDH, assays can focus on evaluating the impact on cellular respiration and energy production. While specific details for this compound were not extensively found in the search results, general cellular assays for metabolic perturbations can involve measuring oxygen consumption rates, ATP production, or the levels of key metabolites in the tricarboxylic acid cycle. lidebiotech.com Perturbations in these processes indicate the compound's effect on cellular energy metabolism due to SDH inhibition.

In Vivo Preclinical Models (Non-Human Organisms)

In vivo preclinical models, utilizing living non-human organisms, are essential for evaluating the effects of this compound and its analogues within a complex biological system. quantics.co.ukneuralink.com These models allow for the assessment of a compound's activity, distribution, metabolism, and excretion. lidebiotech.comnuvisan.com Various model organisms, including rodents and other species, are employed based on the research question. nih.govaquilo.nlcrownbio.comchampionsoncology.comubc.cawikipedia.org

Systemic Movement and Distribution Studies in Model Organisms

Studies on systemic movement and distribution, often part of pharmacokinetic assessments, investigate how a compound is absorbed, distributed to various tissues and organs, and eliminated from the body of a model organism. lidebiotech.comnuvisan.com While specific data for this compound's distribution in model organisms were not detailed in the search results, these studies typically involve administering the compound to the organism and then measuring its concentration in biological samples (e.g., blood, tissue homogenates) at different time points using analytical techniques. nuvisan.com This provides insight into the compound's bioavailability and how it is transported and localized within the organism.

Analysis of Biotransformation Pathways in Non-Human Systems

Biotransformation, also known as metabolism, involves the chemical modification of a compound by enzymes within a living organism. mdpi.comnih.gov Analyzing these pathways in non-human systems helps to understand how this compound and its analogues are metabolized, what metabolites are formed, and the enzymes involved. mdpi.comdshs-koeln.de These studies are crucial for predicting potential metabolic fates in other organisms. Biotransformation primarily occurs in the liver, but also in other tissues. nih.gov Methods can involve analyzing biological samples from treated organisms for the presence and structure of metabolites using techniques like mass spectrometry. nih.gov In vitro systems using liver microsomes or isolated enzymes from model organisms can also be used to study specific metabolic reactions. dshs-koeln.de Microbial biotransformation systems can sometimes mimic mammalian metabolism and be used for metabolite synthesis. hyphadiscovery.com

Advanced Analytical and Characterization Techniques in Mebenil Research

Chromatographic Methods for Research Sample Analysis

Chromatographic methods play a vital role in separating and analyzing components within complex research samples containing Mebenil. These techniques leverage the differential affinities of compounds for a stationary phase and a mobile phase, allowing for their separation and subsequent detection. mdpi.comgsconlinepress.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique in chemical and biological research for separating, identifying, and quantifying compounds in complex mixtures. ijres.orgopenaccessjournals.com In the context of this compound research, HPLC can be applied for various purposes, including the analysis of research samples to determine the presence and concentration of this compound. google.comgoogleapis.com HPLC separates compounds based on their interaction with a stationary phase as a liquid mobile phase is pumped through a column at high pressure. openaccessjournals.comijrpr.com The choice of stationary and mobile phases is critical for achieving satisfactory separation. gsconlinepress.comijres.org HPLC coupled with detectors such as UV or fluorescence detectors is commonly used for quantification. cdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique particularly suited for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. resolvemass.cathermofisher.com GC-MS is ideal for identifying and quantifying small molecular metabolites. thermofisher.comnih.gov In this compound research, GC-MS can be employed for the identification of its metabolites. googleapis.com The technique involves separating volatile compounds by GC, followed by their ionization and fragmentation in the mass spectrometer. The resulting mass spectra provide characteristic fragmentation patterns that can be compared to spectral libraries for compound identification. thermofisher.comfrontiersin.org While many metabolites require chemical derivatization to become volatile enough for GC analysis, GC-MS offers high chromatographic separation power, reproducible retention times, and robust quantitation, making it a valuable tool for metabolomics studies and metabolite identification. thermofisher.comnih.gov

Spectroscopic Methods for Structural Elucidation of Synthetic Analogues

Spectroscopic methods are essential for determining the molecular structure of compounds, including synthetic analogues of this compound. These techniques provide information about the arrangement of atoms and functional groups within a molecule. scribd.comrssl.comelte.hu

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic molecules. jeolusa.comfrontiersin.org It provides detailed information about the carbon-hydrogen framework and functional groups within a molecule by analyzing the magnetic properties of atomic nuclei, most commonly 1H and 13C. jeolusa.com In the context of this compound research and the study of its synthetic analogues, NMR spectroscopy, including 1H and 13C NMR, is routinely used to confirm the synthesized structures. koreascience.krgoogleapis.comresearchgate.net NMR is considered a standard method for verifying new compounds in research and publications. jeolusa.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique that provides highly accurate mass measurements of molecules. acs.org This accuracy allows for the determination of the elemental composition of a compound, which is crucial for confirming the molecular formula of synthetic analogues of this compound. jeolusa.com HRMS, often coupled with techniques like electrospray ionization (ESI), provides a mass-to-charge ratio ([M+H]+ or [M-H]-) with high precision, aiding in the identification and structural characterization of synthesized compounds. researchgate.netgoogleapis.comgoogle.com HRMS is a valuable complementary technique to NMR for complete structural elucidation. researchgate.net

Q & A

Q. What are the critical considerations in designing synthetic pathways for Mebenil to ensure reproducibility and purity?

Methodological Answer:

  • Experimental Design: Prioritize stepwise optimization of reaction conditions (solvent, temperature, catalyst) with systematic documentation. Use controlled variables (e.g., molar ratios, reaction time) to isolate factors affecting yield .
  • Characterization: Validate purity via HPLC (>95%) and structural identity via NMR/IR spectroscopy. Cross-reference spectral data with literature for known intermediates .
  • Reproducibility: Include detailed procedural notes (e.g., degassing solvents, inert atmosphere protocols) to minimize batch-to-batch variability .

Q. How can researchers validate this compound’s stability under varying environmental conditions (pH, temperature) for pharmacological studies?

Methodological Answer:

  • Stress Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use LC-MS to identify degradation products .
  • Statistical Analysis: Apply ANOVA to compare degradation rates across conditions, ensuring p-values <0.05 for significance .
  • Control Groups: Include inert analogs or reference standards to distinguish intrinsic instability from external factors .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s bioactivity studies (e.g., conflicting IC50 values across cell lines)?

Methodological Answer:

  • Data Triangulation: Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric viability assays) .
  • Contextual Variables: Control for cell passage number, culture media composition, and hypoxia levels, which may modulate drug response .
  • Meta-Analysis: Perform a systematic review of existing literature to identify trends or methodological inconsistencies (e.g., solvent used for dissolution) .

Q. What methodologies are optimal for elucidating this compound’s mechanism of action when traditional biochemical assays yield inconclusive results?

Methodological Answer:

  • Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify differentially expressed pathways post-treatment .
  • Computational Docking: Use Schrödinger Suite or AutoDock to predict binding affinities with putative targets, followed by mutagenesis studies to validate .
  • Kinetic Modeling: Apply Michaelis-Menten kinetics to enzyme inhibition assays, adjusting for non-competitive vs. uncompetitive inhibition modes .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure bioavailability (AUC), half-life, and tissue distribution in animal models to identify metabolic bottlenecks .
  • Dose-Response Calibration: Use Hill slope analysis to align in vitro EC50 values with in vivo effective doses, accounting for plasma protein binding .
  • Species-Specific Factors: Compare cytochrome P450 activity across models (e.g., murine vs. humanized liver) to explain metabolic divergence .

Methodological Frameworks

Q. What frameworks ensure hypothesis-driven experimentation in this compound research?

Methodological Answer:

  • FINER Criteria: Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant. For example, testing this compound’s off-target effects using a kinase panel .
  • PICO Framework: Define Population (e.g., cancer cell lines), Intervention (this compound dosage), Comparison (standard chemotherapeutics), and Outcomes (apoptosis markers) .

Q. How should researchers design studies to investigate this compound’s synergistic effects with other compounds?

Methodological Answer:

  • Isobologram Analysis: Calculate combination indices (CI) using Chou-Talalay method to classify synergism (CI<1), additive (CI=1), or antagonism (CI>1) .
  • Fractional Inhibitory Concentration (FIC): Determine FIC indices for checkerboard assays, ensuring ≥3 replicates per condition .

Data Quality and Reproducibility

Q. What steps mitigate batch variability in this compound synthesis for multi-institutional studies?

Methodological Answer:

  • Standard Operating Procedures (SOPs): Document reagent sources (e.g., Sigma-Aldrych lot numbers), purification methods (e.g., column chromatography gradients), and storage conditions .
  • Inter-Lab Calibration: Distribute a reference batch of this compound to collaborating labs for cross-validation of analytical protocols .

Q. How can researchers enhance transparency in reporting negative or inconclusive results for this compound?

Methodological Answer:

  • Pre-registration: Upload experimental designs to platforms like Open Science Framework before data collection .
  • Raw Data Deposition: Share spectra, chromatograms, and raw assay data in repositories (e.g., Zenodo) with DOI links .

Interdisciplinary Approaches

Q. What strategies integrate computational chemistry with experimental data to optimize this compound’s scaffold?

Methodological Answer:

  • QSAR Modeling: Train models on bioactivity data to predict structural modifications (e.g., adding electron-withdrawing groups) that enhance potency .
  • MD Simulations: Simulate binding stability over 100 ns trajectories, correlating RMSD values with experimental IC50 shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mebenil
Reactant of Route 2
Reactant of Route 2
Mebenil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.